molecular formula C19H24N4O5 B1678109 Prinomide tromethamine CAS No. 109636-76-2

Prinomide tromethamine

Cat. No.: B1678109
CAS No.: 109636-76-2
M. Wt: 388.4 g/mol
InChI Key: CPUJDORGQAJDCT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Prinomide tromethamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form its p-hydroxy metabolite.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Substitution reactions can occur, particularly involving the amine group in tromethamine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include the p-hydroxy metabolite and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Prinomide tromethamine has several scientific research applications:

Mechanism of Action

Prinomide tromethamine acts as a nonsteroidal anti-inflammatory drug by inhibiting the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain. The molecular targets include cyclooxygenase-1 and cyclooxygenase-2 enzymes. The pathways involved include the arachidonic acid pathway, where the inhibition of cyclooxygenase enzymes leads to decreased production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Prinomide tromethamine can be compared with other nonsteroidal anti-inflammatory drugs such as:

    Ibuprofen: Similar in its anti-inflammatory effects but differs in its pharmacokinetic profile and protein binding characteristics.

    Naproxen: Also an anti-inflammatory drug with a different metabolic pathway and longer half-life.

    Diclofenac: Another nonsteroidal anti-inflammatory drug with a distinct mechanism of action and different side effect profile.

This compound is unique due to its competitive protein binding with its own metabolite, which is not commonly observed with other nonsteroidal anti-inflammatory drugs .

Properties

CAS No.

109636-76-2

Molecular Formula

C19H24N4O5

Molecular Weight

388.4 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-cyano-3-(1-methylpyrrol-2-yl)-3-oxo-N-phenylpropanamide

InChI

InChI=1S/C15H13N3O2.C4H11NO3/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11;5-4(1-6,2-7)3-8/h2-9,12H,1H3,(H,17,20);6-8H,1-3,5H2

InChI Key

CPUJDORGQAJDCT-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2.C(C(CO)(CO)N)O

Canonical SMILES

CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2.C(C(CO)(CO)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Prinomide tromethamine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 13.85 g of 1-methyl-beta-oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile in 350 ml of ethanol is added 6.1 g of tromethamine. The suspension is heated until solution is obtained and the volume is reduced to about 75 ml. The solution is cooled to crystallize the product, the salt is collected, washed with ethanol/ether and dried to yield 1-methyl-beta oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile tromethamine (1:1) salt of example 1.
Quantity
13.85 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 13.36 g of 1-methyl-beta-oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile and 6.06 g of tromethamine in 100 ml of ethanol is heated to reflux for about one half hour, the solution is allowed to cool to about room temperature, treated with activated charcoal, filtered and reduced to a volume of about 45 ml at a temperature below 60°. The solution is heated to about 50°-55°, 100 ml of toluene is slowly added over a period of about one half hour with stirring and the resulting mixture is slowly cooled to about 15° over a period of one hour and stirred at 15° about 1 hour. The resulting crystalline product is collected by filtration, washed with toluene and dried at 70°-80° under low vacuum for 24 hours to yield 1-methyl-beta-oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile tromethamine salt of Example 1. Second crop can be obtained by evaporating mother liquor to dryness and crystallizing more product from ethanol: toluene (1:2) as described above.
Quantity
13.36 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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